tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate: is an organic compound with the molecular formula C₁₄H₂₅NO₄ It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic pathways .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure is of interest for the development of molecules with specific biological activities. Research is ongoing to explore its potential as a scaffold for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of high-value products .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. its reactivity is primarily due to the presence of functional groups such as the hydroxymethyl and carbonyl groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness: tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry .
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-17)12(15)18/h11,17H,4-10H2,1-3H3 |
InChI Key |
RBSVFYFAXQPQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2=O)CO)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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